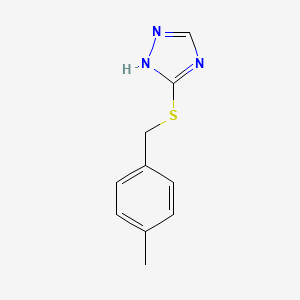

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole

説明

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-methylbenzylthio group in this compound enhances its chemical properties, making it a valuable molecule for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole typically involves the reaction of 4-methylbenzyl chloride with 1H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

化学反応の分析

Microwave-Assisted Nucleophilic Substitution

The compound is synthesized via nucleophilic substitution between 3-mercapto-1H-1,2,4-triazole and 4-methylbenzyl chloride under microwave irradiation. Key parameters include:

-

Solvent : Dimethylformamide (DMF)

-

Base : Sodium hydroxide (NaOH)

-

Conditions : 90°C, 200 psi, 150 W microwave power, 15-minute reaction time .

This method is energy-efficient and reduces reaction time compared to conventional heating .

Comparative Analysis of Reaction Parameters

Studies on analogous 1,2,4-triazole-3-thioethers reveal the impact of reaction time and temperature on yield (Table 1) .

Table 1: Optimization of microwave-assisted synthesis for triazole thioethers

| Compound | Temperature (°C) | Pressure (bar) | Time (min) | Yield (%) | Source |

|---|---|---|---|---|---|

| Target compound | 90 | 200 | 15 | 86 | |

| 5-((3-Phenylpropyl)thio)-4H-1,2,4-triazole | 165 | 12.2 | 45 | 92 |

Optimal conditions balance reaction completeness and energy efficiency. For example, prolonged heating (45 minutes) maximizes yield in bulkier derivatives , while shorter durations suffice for smaller substrates .

Spectroscopic and Analytical Data

The synthesized compound is characterized using:

-

1H NMR : Peaks at δ 13.73 (s, 1H, NH), 8.05 (s, 1H, CH=N), and 7.63–7.53 (m, 5H, aromatic protons) .

-

Elemental Analysis : Matches calculated values for C, H, N, and S content .

-

Mass Spectrometry : Molecular ion peak at m/z 247.1 (theoretical m/z 247.3) .

Key Research Findings

科学的研究の応用

Antibacterial Activity

1,2,4-triazoles and their derivatives have been extensively studied for their antibacterial properties. The specific compound 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole has shown promising results in inhibiting a range of bacterial strains.

Case Studies and Findings

- A study demonstrated that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

- Another investigation highlighted that triazole-based hybrids had enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives outperforming conventional treatments .

Anticancer Properties

Recent research has also focused on the anticancer potential of 1,2,4-triazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Research Insights

- A review indicated that triazole derivatives possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Specific studies have shown that triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Agricultural Applications

The role of triazoles extends into agricultural science as well. Their application as fungicides and herbicides has been well-documented.

Fungicidal Activity

- Triazole derivatives are known to inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. This mechanism makes them effective against a range of phytopathogenic fungi .

- Research has indicated that compounds similar to this compound can enhance crop resistance to fungal diseases, thereby improving agricultural yield and sustainability .

Material Science Applications

In addition to biological applications, triazoles have been explored for their potential use in material science.

Corrosion Inhibition

作用機序

The mechanism of action of 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

類似化合物との比較

Similar Compounds

1,2,4-Triazole: The parent compound, known for its antifungal properties.

3-(Benzylthio)-1H-1,2,4-triazole: Similar structure but lacks the 4-methyl group, which can affect its biological activity.

3-((4-Chlorobenzyl)thio)-1H-1,2,4-triazole: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and applications.

Uniqueness

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole is unique due to the presence of the 4-methylbenzylthio group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.

生物活性

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

Chemical Structure

The compound this compound features a triazole ring substituted with a thioether group (4-methylbenzyl). This unique structure contributes to its biological activity and pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Compounds similar to this compound have shown effective antifungal activity against various strains. Studies report minimum inhibitory concentration (MIC) values as low as 0.0156 µg/mL against Candida albicans and Cryptococcus neoformans .

- Bacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. For example, derivatives displayed MIC values ranging from 125 to 1000 µg/mL against Staphylococcus aureus and Bacillus subtilis, with some compounds demonstrating superior efficacy compared to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer properties of 1,2,4-triazole derivatives have gained attention due to their cytotoxic effects on various cancer cell lines:

- Cytotoxicity Testing : In studies involving human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, certain derivatives exhibited higher selectivity and cytotoxicity towards melanoma cells .

- Mechanism of Action : The cytotoxic effects are often attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Some derivatives have been identified as potential antimetastatic agents due to their ability to inhibit cancer cell migration .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is also notable:

- Comparative Studies : Compounds such as those derived from thiosemicarbazides have shown anti-inflammatory activities comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that they may serve as alternative therapeutic agents in managing inflammatory conditions .

Research Findings Summary

A summary of key findings from various studies on the biological activity of this compound and related compounds is presented in the following table:

Case Studies

Several case studies highlight the efficacy of triazole compounds in clinical settings:

- Melanoma Treatment : A study demonstrated that specific triazole derivatives significantly reduced tumor growth in melanoma models while sparing normal cells .

- Infection Management : Clinical trials have shown promising results for triazole-based treatments against resistant fungal infections that are challenging to treat with conventional antifungals .

特性

IUPAC Name |

5-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-2-4-9(5-3-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZBLHTOQAIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352103 | |

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302804-66-6 | |

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。